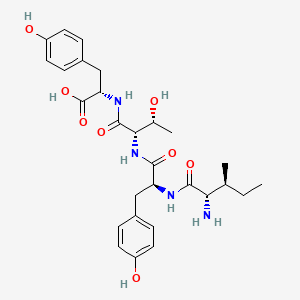
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile is an organic compound characterized by its unique cyclopropane ring structure. This compound is notable for its stereochemistry, with the (1S,2S) configuration indicating the specific spatial arrangement of its substituents. The presence of a tert-butyl group and a nitrile group further distinguishes this compound, making it a subject of interest in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of tert-butyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions and ensure high yield and stereoselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated reaction systems can further optimize the production, ensuring consistent quality and reducing production costs.
化学反応の分析
Types of Reactions
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The tert-butyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives depending on the reagents used.
科学的研究の応用
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring’s strained structure also contributes to its unique reactivity, enabling it to participate in ring-opening reactions and other transformations.
類似化合物との比較
Similar Compounds
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Known for its antimicrobial activity.
(1S,2S)-2-methoxycyclohexanol: Used as a chiral intermediate in the synthesis of β-lactam antibiotics.
Uniqueness
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring, a tert-butyl group, and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
特性
CAS番号 |
827342-52-9 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
(1S,2S)-1-tert-butyl-2-methylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H15N/c1-7-5-9(7,6-10)8(2,3)4/h7H,5H2,1-4H3/t7-,9-/m0/s1 |
InChIキー |
LHTZMCJWQCZSGK-CBAPKCEASA-N |
異性体SMILES |
C[C@H]1C[C@@]1(C#N)C(C)(C)C |
正規SMILES |
CC1CC1(C#N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
methanone](/img/structure/B14219541.png)


![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)

![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)

![5-[4-(4-Butoxyphenyl)phenyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14219609.png)
